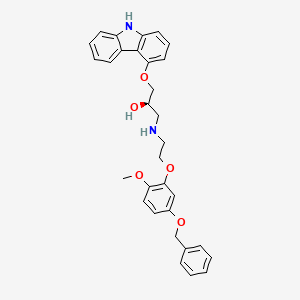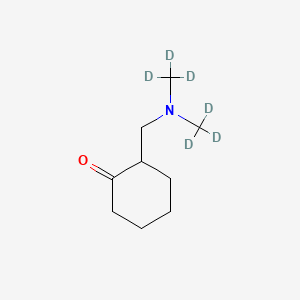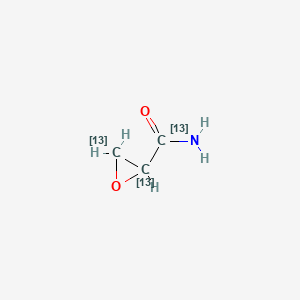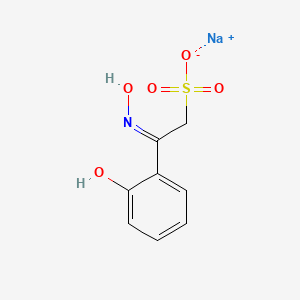
KibdeloneA
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of KibdeloneA involves the creation of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones employing an intramolecular iodo halo-Michael aldol reaction and its merger with an ABCD ring fragment to afford the congener kibdelone C . Both enantiomers of KibdeloneA show low nanomolar cytotoxicity toward multiple human cancer cell lines . Moreover, several simplified derivatives with improved chemical stability display higher activity than the natural product itself .Wissenschaftliche Forschungsanwendungen
Kibdelone A: A Comprehensive Analysis of Scientific Research Applications
Anticancer Properties: Kibdelone A, along with other compounds in the kibdelone series, has shown potent nanomolar activity against a variety of human tumor cell lines. For instance, kibdelone C has demonstrated significant inhibitory effects with a GI50 of less than 1 nm against leukemia and renal cell carcinoma . The anticancer potential of kibdelone A is a promising area of research, particularly in the development of new chemotherapy agents.
Synthesis and Chemical Analysis: The complex structure of kibdelone A has been a subject of interest for chemists aiming to achieve its total synthesis. The synthesis process involves intricate steps such as In (III)-catalyzed arylation and iodine-mediated oxidative photochemical electrocyclization . Understanding the synthesis of kibdelone A can lead to advancements in synthetic chemistry and the creation of novel compounds with similar biological activities.
Biological Evaluation: Kibdelone A’s biological activity extends beyond its anticancer properties. Its evaluation in various biological assays can provide insights into its mechanism of action and potential therapeutic uses. The compound’s interaction with biological systems is crucial for determining its safety and efficacy as a pharmaceutical agent .
Mechanism of Action: Research into the mechanism by which kibdelone A exerts its effects is vital for understanding how it can be used therapeutically. Studies focusing on its interaction with cellular components and pathways can reveal targets for drug development and strategies for enhancing its anticancer efficacy .
Bioactive Heterocyclic Polyketides: Kibdelone A belongs to a family of bioactive heterocyclic polyketides produced by rare soil actinomycetes . Exploring the diversity and function of these polyketides can lead to the discovery of new bioactive molecules with potential applications in medicine and agriculture.
6. Soil Actinomycetes and Natural Product Discovery The discovery of kibdelone A from soil actinomycetes highlights the importance of these microorganisms in natural product research. Soil actinomycetes are a rich source of novel compounds with various applications, including antimicrobial, antifungal, and anticancer activities .
Wirkmechanismus
Target of Action
Kibdelone A is a potent antitumor metabolite . It’s known to exhibit potent nanomolar activity in a variety of human tumor cell lines .
Mode of Action
It’s suggested that kibdelone a and its simplified derivatives disrupt the actin cytoskeleton (cytoseketon), without directly binding to actin or affecting its in vitro polymerization .
Biochemical Pathways
It’s known that kibdelone a is a hexacyclic tetrahydroxanthone , a class of compounds that are often involved in various biological processes.
Pharmacokinetics
It’s known that kibdelone a is a potent antitumor agent, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
Kibdelone A exhibits potent nanomolar activity against a variety of human tumor cell lines . For example, Kibdelone C, a congener of Kibdelone A, has a GI50 of less than 1 nm against a SR (leukemia) tumor cell line and less than 1 nm (GI50) against SN12C (renal) cell carcinoma .
Action Environment
It’s known that kibdelone a is isolated from a rare australian microbe, kibdelosporangium sp , suggesting that it may be influenced by the unique environmental conditions of its source.
Eigenschaften
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t9?,10?,12-,13-,14?,15?,19?,22-,24?,26?,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDSKYGWDGAYGZ-MZRGWNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)


![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)


![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

